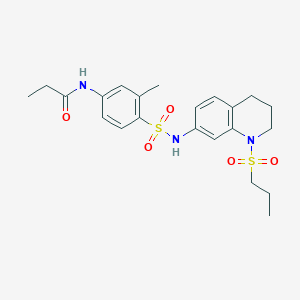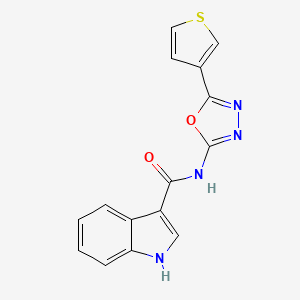![molecular formula C22H20N4O2S B2881576 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide CAS No. 941942-50-3](/img/structure/B2881576.png)
2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide is a novel synthetic compound with promising applications in various fields such as medicinal chemistry, biology, and industry. This compound is characterized by its unique thiazolo[4,5-d]pyridazinone scaffold, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide involves several steps:
Formation of the Thiazolo[4,5-d]pyridazinone Core: : The initial step involves the cyclization of 2-aminopyridazine with α-bromoacetophenone in the presence of a base to form 2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-one.
Acylation Reaction: : The next step is the acylation of the thiazolo[4,5-d]pyridazinone core with phenethylamine in the presence of acetic anhydride and a base to yield the final product, this compound.
Industrial Production Methods: Industrial production methods would typically involve similar reaction steps but optimized for scale. Large reactors, continuous flow systems, and automated monitoring of reaction conditions ensure high yields and purity of the final product. Catalysts and process optimizations are used to minimize side reactions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically facilitated by reagents such as hydrogen peroxide or peracids.
Reduction: : Reduction of specific functional groups can be achieved using reagents like lithium aluminium hydride or sodium borohydride.
Substitution: : The phenyl and thiazolo groups are susceptible to electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Substitution agents: Halogens, sulfonic acids, and various nucleophiles.
Major Products Formed: Oxidation typically leads to the formation of corresponding sulfoxides or sulfones. Reduction can produce simpler amines, while substitution reactions yield various derivatives depending on the substituent used.
Applications De Recherche Scientifique
Chemistry: : Utilized as a precursor or intermediate in the synthesis of other complex organic compounds. Biology : Investigated for its potential as a biochemical probe due to its unique scaffold. Medicine : Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities. Industry : Applied in materials science for the development of novel polymers and coatings due to its stability and structural characteristics.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets within biological systems. The unique thiazolo[4,5-d]pyridazinone scaffold allows it to bind selectively to enzymes or receptors, modulating their activity. For example, it may inhibit specific kinases or interfere with DNA synthesis pathways, leading to altered cellular processes.
Comparaison Avec Des Composés Similaires
Unique Aspects: The thiazolo[4,5-d]pyridazinone scaffold is distinct and offers unique binding properties compared to other heterocyclic compounds. This makes 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide particularly valuable in drug design.
Similar Compounds
2-Methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl derivatives: : These share the core structure but differ in functional groups.
Benzothiazoles and Pyridazines: : Both feature similar heterocyclic structures but lack the combined thiazolo[4,5-d]pyridazinone core, leading to different chemical properties and applications.
This compound stands out due to its versatile applications and unique structure, making it a significant topic of ongoing scientific research.
Propriétés
IUPAC Name |
2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-15-24-20-21(29-15)19(17-10-6-3-7-11-17)25-26(22(20)28)14-18(27)23-13-12-16-8-4-2-5-9-16/h2-11H,12-14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCXHBHZSHQTDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCCC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-(furan-2-yl)pyrazolidine-3-carboxamide](/img/structure/B2881495.png)
![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-(diacetylamino)-1-benzothiophene-3-carboxylate](/img/structure/B2881496.png)

![3-(3-chlorophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2881500.png)

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2881504.png)




![1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2881514.png)
![N-(3-cyanothiolan-3-yl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B2881515.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(1-hydroxyethyl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B2881516.png)
